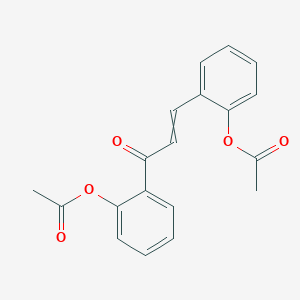
(3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate is an organic compound characterized by its unique structure, which includes a 3-oxoprop-1-ene-1,3-diyl group bonded to two 2,1-phenylene diacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-oxoprop-1-ene-1,3-diyl with 2,1-phenylene diacetate in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
(3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
(3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Oxoprop-1-ene-1,3-diyl)di(2,1-phenylene) diacetate include other diacetate derivatives and compounds with similar structural motifs. Examples include:
- This compound analogs with different substituents.
- Other diacetate compounds with varying chain lengths and functional groups .
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Properties
CAS No. |
62536-66-7 |
|---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
[2-[3-(2-acetyloxyphenyl)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C19H16O5/c1-13(20)23-18-9-5-3-7-15(18)11-12-17(22)16-8-4-6-10-19(16)24-14(2)21/h3-12H,1-2H3 |
InChI Key |
KLWMXMCARVGBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















